molecular formula C9H13BrN2 B1334284 5-bromo-N-isobutylpyridin-2-amine CAS No. 300394-89-2

5-bromo-N-isobutylpyridin-2-amine

Cat. No. B1334284
M. Wt: 229.12 g/mol
InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-isobutylpyridin-2-amine is not directly mentioned in the provided papers; however, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions, which suggests that brominated compounds can participate in such reactions to create a variety of substituted pyrimidine compounds .

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the papers. For

Scientific Research Applications

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide, which are prohibited in sports after systemic administration .

Methods of Application or Experimental Procedures

The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of these substances is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .

Results or Outcomes

Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

2. Use in Anti-Fibrosis Research

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are evaluated for their anti-fibrotic activities .

Methods of Application or Experimental Procedures

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

3. Use in Industrial Process Scale-Up

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of a key intermediate for the manufacturing of therapeutic SGLT2 inhibitors .

Methods of Application or Experimental Procedures

Cheap, easily available dimethyl terephthalate is used as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

4. Use in Copper-Catalyzed Selective C–N Bond Formation

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .

Methods of Application or Experimental Procedures

Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .

Results or Outcomes

The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles and amides .

5. Use in Synthesis of SGLT2 Inhibitors

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of a key intermediate for the manufacturing of therapeutic SGLT2 inhibitors .

Methods of Application or Experimental Procedures

Cheap, easily available dimethyl terephthalate was used as the raw starting material, and the key intermediate was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

6. Use in Synthesis of Pyridinesulfonamide Derivatives

Summary of the Application

“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of pyridinesulfonamide derivatives, which have a wide range of applications in novel drugs .

Methods of Application or Experimental Procedures

R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched .

Results or Outcomes

The stereostructures of the synthesized compounds were successfully determined . These compounds are expected to have broad application prospects in the development of novel drugs .

properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZRNWPFRFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395967
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isobutylpyridin-2-amine

CAS RN

300394-89-2
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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